molecular formula C10H13N3O2 B14383552 Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate CAS No. 89986-75-4

Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate

Cat. No.: B14383552
CAS No.: 89986-75-4
M. Wt: 207.23 g/mol
InChI Key: CFRBSKRFNDRAQK-UHFFFAOYSA-N
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Description

Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular compound features a phenyl group attached to a triazene moiety, which is further connected to an ethyl acetate group. The unique structure of this compound makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate can be synthesized through a series of chemical reactions involving the formation of the triazene group and subsequent esterification. One common method involves the reaction of phenylhydrazine with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form the desired ester. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: The triazene moiety can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Hydrolysis: Ethanol and phenyltriazene carboxylic acid.

    Reduction: Ethyl [(1E)-3-aminophenyl]acetate.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing ethanol and the active triazene moiety. The triazene group can interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate can be compared with other esters and triazene-containing compounds:

    Ethyl acetate: A simpler ester with widespread use as a solvent.

    Phenyltriazene: A compound with similar triazene functionality but lacking the ester group.

    Mthis compound: A similar compound with a methyl group instead of an ethyl group.

Properties

CAS No.

89986-75-4

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 2-(anilinodiazenyl)acetate

InChI

InChI=1S/C10H13N3O2/c1-2-15-10(14)8-11-13-12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)

InChI Key

CFRBSKRFNDRAQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN=NNC1=CC=CC=C1

Origin of Product

United States

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